5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-propan-2-ylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5(2)6-3-13-9-7(6)8(10)11-4-12-9/h3-5H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJTZWRLBWJJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC2=NC=NC(=C12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine are primarily derived from its structural properties. Research indicates that derivatives of thienopyrimidines exhibit a range of pharmacological effects, which can be categorized as follows:
- Antimicrobial Activity : Thienopyrimidine derivatives have been studied for their ability to inhibit microbial growth. Some studies suggest that this compound may share similar antimicrobial properties, potentially acting against various pathogens by inhibiting key enzymes involved in microbial metabolism .
- Anti-inflammatory and Analgesic Properties : Similar compounds have demonstrated anti-inflammatory and analgesic effects. Investigations into the anti-inflammatory mechanisms could reveal whether this compound exhibits comparable activities .
- Inhibition of DNA Gyrase : Computational studies have indicated that thienopyrimidine derivatives might serve as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This suggests potential applications in antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. A detailed examination of various analogs has been conducted to elucidate how different substituents influence biological activity:
Case Studies
- Antimicrobial Effectiveness : A study on thienopyrimidine derivatives demonstrated their ability to inhibit phosphodiesterases, which are crucial for microbial growth. The findings suggest that this compound could be further explored for its antimicrobial potential through both in vitro and in vivo studies .
- Inhibition of Cyclin-dependent Kinase 4 (CDK4) : Research utilizing three-dimensional quantitative structure–activity relationship (3D-QSAR) models has highlighted the potential of thienopyrimidine analogs as CDK4 inhibitors. The insights gained from these studies could inform drug design strategies aimed at developing potent inhibitors based on the structure of this compound .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of thienopyrimidine derivatives have provided valuable data on absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for assessing the viability of this compound as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Key Observations :
- Methoxy Substitutions : Derivatives with methoxyphenyl groups (e.g., 7e, 7f) exhibit high yields (84–85%) and melting points >220°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding) .
- Halogen Substitutions : Bromophenyl derivatives (e.g., compound 5) show moderate yields (79%) but improved molecular weight and halogen-mediated reactivity for further functionalization .
- Bulky Substituents : The phenylsulfonyl group in compound 25 reduces yield (56%), likely due to steric hindrance during synthesis .
Key Observations :
- Anticancer Activity : Ethynyl-substituted derivatives (e.g., 6-ethynyl analogs) exhibit potent ErbB kinase inhibition via covalent binding, validated by X-ray crystallography .
- Anti-inflammatory Potential: Hybrid molecules combining thieno[2,3-d]pyrimidine with coumarin or pyrazolo moieties show dual activity against cancer and inflammation .
- Metabolic Stability : Trifluoromethyl groups (e.g., in compound 314244-73-0) enhance resistance to oxidative metabolism, improving pharmacokinetics .
Biological Activity
5-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a fused thiophene and pyrimidine ring system with an isopropyl group at the 5-position and an amine group at the 4-position, contributes to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is , with a molecular weight of approximately 196.28 g/mol. The compound's structure influences its interaction with biological targets, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
This compound has shown promising antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). In a study evaluating thieno[2,3-d]pyrimidine derivatives, several compounds exhibited significant antimicrobial activity with low minimum inhibitory concentrations (MICs) .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidines
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | >32 |
| This compound | Staphylococcus aureus | 16 |
2. Antimalarial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives have potential as antimalarial agents. In particular, studies have highlighted their ability to inhibit specific protein kinases in Plasmodium falciparum, the parasite responsible for malaria. For instance, one derivative demonstrated an IC50 value of 13 nM against PfCDPK1 .
Table 2: Antimalarial Activity of Thieno[2,3-d]pyrimidines
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound C | PfCDPK1 | 13 |
| Compound D | PfPI4K | 0.9 |
| This compound | PfCDPK1 | TBD |
3. Anticancer Activity
The compound also shows potential in cancer research. In vitro studies have indicated that thienopyrimidine derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival . The exact mechanism is still under investigation but may involve the inhibition of kinases that are crucial for tumor growth.
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors:
- Kinase Inhibition : The compound may inhibit key kinases involved in cellular signaling pathways.
- Enzyme Interaction : It has been shown to interfere with enzymes critical for bacterial cell wall synthesis and replication processes.
- Metabolic Activation : In some cases, thienopyrimidine derivatives require metabolic activation to exhibit their full biological effects .
Case Studies and Research Findings
Recent studies have focused on the SAR of thienopyrimidine derivatives to optimize their biological activity:
- Structural Modifications : Modifications at various positions on the thienopyrimidine core have been explored to enhance potency and selectivity against specific targets .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds in treating infections and tumors .
Q & A
Q. What are the common synthetic routes for 5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine?
The synthesis typically involves condensation reactions using 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or nitriles under reflux conditions. For example, modified Niementowski reactions involve heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C to form the thieno[2,3-d]pyrimidine core . Advanced modifications may include refluxing with phosphorus oxychloride to introduce chloro substituents, followed by amination with ethanolic ammonia . Alternative routes use aqueous ammonia (25%) at 90°C for cyclization .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectroscopic techniques:
- Molecular Formula : Confirmed via high-resolution mass spectrometry (HRMS) or elemental analysis (e.g., CHNS) .
- Structural Confirmation : H/C NMR for substituent positioning, IR for functional groups (e.g., amine stretches at ~3300 cm), and HPLC for purity assessment (>95%) .
- Thermal Stability : Melting point determination (if crystalline) and thermogravimetric analysis (TGA) .
Q. What pharmacological activities have been reported for thieno[2,3-d]pyrimidine derivatives?
Derivatives exhibit antimicrobial, antifungal, and antitumor activities. For instance:
- Antimicrobial : Substitution at the 2- and 4-positions with carboxamide groups enhances activity against E. coli and S. aureus .
- Anticancer : Analogues with trifluoromethyl or nitro substituents show cytotoxicity via kinase inhibition .
- Anti-inflammatory : 4-Amino derivatives modulate COX-2 pathways in preclinical models .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental variables (e.g., solvent polarity, temperature). ICReDD’s approach integrates reaction path searches with experimental feedback to reduce trial-and-error, such as optimizing Suzuki-Miyaura couplings for aryl substitutions (e.g., Pd(II) acetate, NaHCO, 100°C) .
Q. How to address contradictions in biological activity data across studies?
- Structural Variability : Differences in substituents (e.g., propyl vs. phenyl groups) significantly alter bioactivity. Compare EC values of 5-(4-chlorophenyl) vs. 5-methyl derivatives .
- Assay Conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity) to minimize variability .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference data and identify outliers .
Q. What strategies improve yield in large-scale synthesis?
- Catalytic Systems : Use Pd(II) acetate with ligand systems (e.g., Catalyst A™) for efficient cross-couplings, achieving ~51% yield in Suzuki reactions .
- Solvent Optimization : Ethanol or 2-methyltetrahydrofuran enhances solubility during reflux .
- Workflow Design : Sequential recrystallization (e.g., chloroform:ethanol, 8:2) improves purity without yield loss .
Q. What safety precautions are critical during handling?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319) .
- Storage : Store at -20°C in airtight containers to prevent degradation .
- Waste Disposal : Follow UN guidelines for organic solvents and heavy metal catalysts (e.g., Pd waste) .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Core Modifications : Introduce substituents at positions 2, 4, and 5 (e.g., methyl, propyl, or aryl groups) .
- Bioisosteric Replacement : Replace the thieno ring with pyrrolo[2,3-d]pyrimidine to assess potency changes .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .
Q. What analytical techniques resolve impurities in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
